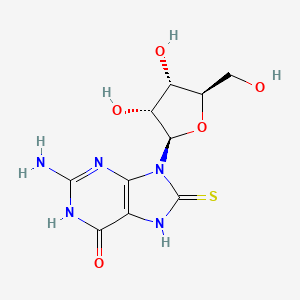

8-Thioguanosine

Übersicht

Beschreibung

8-Thioguanosine is a purine nucleoside analog where the oxygen atom at the 8th position of guanosine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields such as oncology, virology, and transplantology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Thioguanosine can be synthesized through several methods. One common approach involves the thiolation of guanosine. This process typically employs reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions to introduce the sulfur atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Thioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or singlet oxygen.

Substitution: Substitution reactions can occur under various conditions, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions include disulfides, thiols, and other oxidized or reduced derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Signal Transduction Pathways

8-Thioguanosine is implicated in several signaling pathways due to its ability to form reactive intermediates. Recent studies have shown that 8-TG can undergo oxidation and reduction processes that affect its biological functions:

- Oxidative Mechanisms : Under specific conditions, 8-TG can be oxidized to produce reactive oxygen species (ROS), which play a crucial role in cellular signaling. The formation of 8-thio-cGMP from 8-TG suggests its involvement in guanylate cyclase signaling pathways, potentially influencing vascular functions and cellular responses to stressors .

- Reduction Pathways : The reduction of 8-TG can lead to the generation of guanosine, which indicates a complex interplay between oxidation and reduction processes. This property has been explored for potential therapeutic applications in oncology and virology .

Phototherapy Applications

The photochemical properties of this compound make it a candidate for phototherapeutic applications:

- Photosensitizing Agent : Studies have demonstrated that 8-TG can generate singlet oxygen upon exposure to UVA light, which is essential for photodynamic therapy (PDT). This property allows 8-TG to be utilized in targeted therapies against cancer cells where light activation can induce cytotoxic effects .

- Quantum Yields : The absorption characteristics of 8-TG have been investigated to optimize its use as a photosensitizer. The ability to produce reactive oxygen species upon light activation enhances its potential as a therapeutic agent in light-induced therapies .

Development of Novel Materials

Recent research has focused on the synthesis of new materials derived from this compound:

- Redox-Responsive Hydrogels : The oxidation of 8-TG has led to the development of redox-responsive hydrogels that disassemble under reductive conditions. These materials are being explored for biomedical applications such as drug delivery systems and tissue engineering .

- Nucleoside Derivatives : The synthesis of various derivatives of 8-TG, including those with enhanced reactivity, is ongoing. These derivatives are designed to selectively capture biological targets or act as modulators in cellular processes, thereby expanding the utility of 8-TG in drug design and molecular biology .

Case Studies and Research Findings

The following table summarizes significant research findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 8-Thioguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also interacts with various molecular targets and pathways, including those involved in oxidative stress and signal transduction .

Vergleich Mit ähnlichen Verbindungen

6-Thioguanine: Another thiopurine analog used in the treatment of leukemia.

8-Oxoguanosine: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 8-Thioguanosine is unique due to its sulfur atom, which imparts distinct redox properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly valuable in studies related to oxidative stress and redox biology .

Biologische Aktivität

8-Thioguanosine (8-TG) is a sulfur-containing nucleoside derivative of guanosine, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores the biological activity of 8-TG, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound exerts its biological effects primarily through its incorporation into RNA and DNA, leading to altered nucleic acid metabolism. It can interfere with purine metabolism and modulate various signaling pathways. The compound is metabolized to thioguanine nucleotides, which are known to inhibit purine synthesis and promote apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.

Key Mechanisms Include:

- Incorporation into Nucleic Acids : 8-TG is incorporated into RNA, affecting RNA processing and function.

- Inhibition of Enzymes : It inhibits enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase (IMPDH).

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting cellular signaling pathways.

Therapeutic Applications

This compound has been studied for its potential applications in various medical conditions:

- Cancer Treatment : It is explored as a chemotherapeutic agent due to its ability to induce cell death in malignant cells.

- Inflammatory Bowel Disease (IBD) : Recent studies indicate that thioguanine can be safely used in pregnant women with IBD without significant adverse outcomes for mothers or neonates .

- Autoimmune Disorders : Its immunosuppressive properties make it a candidate for treating autoimmune diseases.

Recent Research Findings

Recent studies have provided insights into the pharmacological properties and biological activities of 8-TG:

- Case Studies in Pregnancy : A study involving 117 pregnancies exposed to thioguanine indicated no significant increase in adverse maternal or neonatal outcomes, suggesting its potential safety during pregnancy .

- Chemical Characterization : Research has shown that 8-TG can form covalent bonds with other molecules, leading to the development of new derivatives aimed at enhancing its efficacy and specificity .

- Radical Formation and Photoreactivity : Investigations into the photochemical behavior of 8-TG revealed that it can generate reactive oxygen species (ROS) upon exposure to light, which may contribute to its biological activity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZELNMSPWPFAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948906 | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26001-38-7 | |

| Record name | NSC79216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.